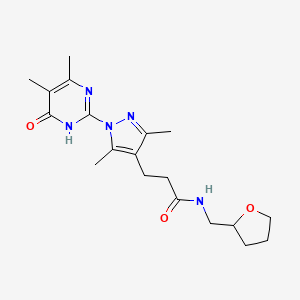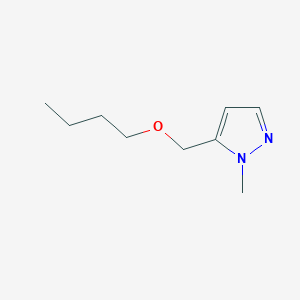![molecular formula C25H18F3NO4S B2531778 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-96-6](/img/structure/B2531778.png)
2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate" is a multifaceted molecule that appears to be related to various research areas, including fluorescent labeling, enzyme interactions, and chemical analysis. While the exact compound is not directly mentioned in the provided papers, there are several related compounds and functional groups that can give us insight into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic aromatic substitution and subsequent reactions like hydrogenation and oxidation. For instance, the synthesis of 2,6-bis[aryl(alkyl)sulfonyl]anilines, which share the phenylsulfonyl and aniline components with the target compound, is achieved through these methods . This suggests that the synthesis of "2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate" could also involve similar steps, starting from appropriate naphthalene and benzene derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations . These studies reveal the importance of intramolecular hydrogen bonds in stabilizing the structure and affecting the molecule's fluorescence properties. The presence of a phenylsulfonyl group and a naphthalene ring in the target compound suggests that it may also exhibit similar structural characteristics, potentially leading to high fluorescence emissions and photostability.
Chemical Reactions Analysis
The related compounds exhibit reactivity towards other chemical species. For example, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate is used for the derivatization of carboxylic acids, indicating that the naphthalene and sulfonyl moieties can participate in chemical reactions that are useful in analytical chemistry . The target compound, with its similar functional groups, may also be reactive in such contexts, potentially serving as a labeling agent or a probe in various chemical analyses.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the target molecule include fluorescence, binding to enzymes, and the ability to form stable solid-state materials. For instance, the binding of 1-anilino-8-naphthalene sulfonic acid to enzymes results in a marked increase in fluorescence quantum yield . The target compound, with its structural similarities, might also interact with biological molecules and exhibit fluorescence properties, which could be useful in bioanalytical applications. Additionally, the solid-state fluorescence and environmental sensitivity of related compounds suggest that "2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate" could be a candidate for materials science applications, such as in the development of fluorescent materials or sensors .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a compound involved in various chemical syntheses and studies, reflecting its utility in chemical research for its unique properties and reactivity. The compound has been explored in the synthesis of naphthyl alkyl and aryl sulfides through reactions with naphthols, showing the versatility of naphthyl-based compounds in organic synthesis (Nakazawa et al., 1989). Further, its structural and chemical properties have been characterized using a combination of experimental and theoretical methods, including XRD, FT-IR, UV-VIS, and NMR, alongside theoretical DFT calculations (Gültekin et al., 2020).
Fluorescence and Material Science
In material science, derivatives related to 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate have been synthesized and studied for their fluorescence properties. These studies have led to the development of fluorescent scaffolds through intramolecular hydrogen bonds, highlighting their potential as solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).
Analytical Chemistry Applications
The compound's derivatives have also been applied as reagents in analytical chemistry. For example, they have been used as labeling agents for the ultraviolet and fluorescent detection of carboxylic acids in liquid chromatography, demonstrating the utility of naphthyl-based compounds in enhancing detection sensitivity and specificity (Yasaka et al., 1990).
Catalysis and Green Chemistry
In the context of catalysis and green chemistry, 2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate-related research has focused on developing efficient synthesis methods for various organic compounds. This includes the use of sulfonic acid-functionalized polymers as solid acid catalysts for acylation reactions, which is part of a broader trend towards sustainable chemical processes (Kalla et al., 2019).
Propriétés
IUPAC Name |
naphthalen-2-yl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3NO4S/c26-25(27,28)20-9-6-10-21(16-20)29(34(31,32)23-11-2-1-3-12-23)17-24(30)33-22-14-13-18-7-4-5-8-19(18)15-22/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIUVEWGIUNFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)



![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)
![3-[Methyl(prop-2-yn-1-yl)amino]-3-phenylpropan-1-ol](/img/structure/B2531707.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)





